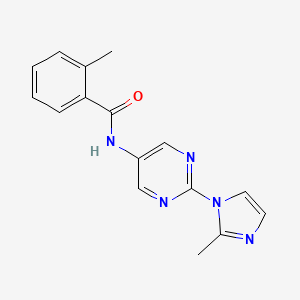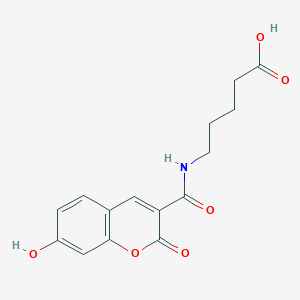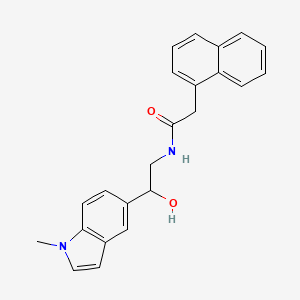![molecular formula C20H17N5O4 B2556722 2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919857-48-0](/img/structure/B2556722.png)
2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . It also has a phenyl group, an amide group, and two methoxy groups attached to different positions on the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to the presence of multiple reactive sites .Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds within the pyrazolopyrimidine family have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of pyrazolopyrimidines derivatives demonstrated cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, suggesting their role in cancer therapy (Rahmouni et al., 2016). Furthermore, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and showed significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with one derivative displaying potent inhibitory activity (Abdellatif et al., 2014).
Anti-inflammatory and Analgesic Applications
Research has also focused on the anti-inflammatory and analgesic properties of pyrazolopyrimidine derivatives. A study demonstrated the synthesis of novel compounds based on visnaginone and khellinone, exhibiting significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Several newly synthesized pyrazolopyrimidine derivatives have shown promising antimicrobial activities. For example, compounds with the pyrazolopyrimidine ring system containing phenylsulfonyl moiety demonstrated antimicrobial activities surpassing that of the reference drug in some cases, pointing towards their application in combating microbial infections (Alsaedi et al., 2019).
Anticonvulsant Activities
Compounds derived from naturally occurring visnagin demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest the potential use of pyrazolopyrimidine derivatives in the development of new anticonvulsant drugs (El-Sawy et al., 2014).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of antipyrine derivatives, including those structurally related to the compound of interest, has provided insights into their potential therapeutic applications. For instance, studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives have contributed to a deeper understanding of their chemical properties and interactions (Saeed et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-14-8-9-15(17(10-14)29-2)19(26)23-24-12-21-18-16(20(24)27)11-22-25(18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKFXOADGISRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2556639.png)



![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556649.png)
![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)
![2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile](/img/structure/B2556652.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)



![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2556662.png)